molecular formula C25H18FN3O4S B11413768 N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11413768
M. Wt: 475.5 g/mol
InChI Key: KFOPHQZMBBSJOC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a benzofuro[3,2-d]pyrimidinyl group, all connected through a sulfanyl acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxy group is introduced to the phenyl ring.

    Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the sulfanyl acetamide linkage: This step involves the reaction of a thiol with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H18FN3O4S

Molecular Weight

475.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H18FN3O4S/c1-32-18-9-5-8-17(13-18)29-24(31)23-22(19-10-2-3-11-20(19)33-23)28-25(29)34-14-21(30)27-16-7-4-6-15(26)12-16/h2-13H,14H2,1H3,(H,27,30)

InChI Key

KFOPHQZMBBSJOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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